3-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
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Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a 4-fluorophenyl group and a cyclopropanecarbonyl group, which could contribute to its physicochemical properties and biological activity.
Molecular Structure Analysis
The molecular structure analysis typically involves techniques like X-ray crystallography and NMR spectroscopy . These techniques can provide detailed information about the compound’s structure, including the arrangement of atoms, bond lengths and angles, and the stereochemistry of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrrolidine derivatives can undergo a variety of reactions, including nucleophilic substitutions and ring-opening reactions .Scientific Research Applications
Antibacterial Activity
A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, which could be structurally related to the compound , have been developed to expand the spectrum of activity of oxazolidinones to include Gram-negative organisms, notably Haemophilus influenzae and Moraxella catarrhalis. These compounds, including pyrrole, pyrazole, imidazole, triazole, and tetrazole moieties, showed varying degrees of antibacterial effectiveness against both Gram-positive and Gram-negative bacteria, highlighting the potential of oxazolidinone derivatives in addressing antibiotic resistance (Genin et al., 2000).
Chemical Sensing
A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker, synthesized through click chemistry, acts as a selective ratiometric and colorimetric chemosensor for Al(3+) ions. This application demonstrates the compound's utility in chemical sensing, specifically for detecting aluminum ions in various environments, offering insights into the design of sensitive and selective ion sensors (Maity & Govindaraju, 2010).
Treatment of Bacterial Infections
DA-7218, a new oxazolidinone prodrug, has shown significant efficacy in the treatment of experimental actinomycetoma produced by Nocardia brasiliensis in an in vivo mouse model. This suggests the potential of oxazolidinone derivatives for developing new treatments for mycetoma, a chronic and debilitating infectious disease, caused by Nocardia species (Espinoza-González et al., 2008).
Metabolism and Drug Development
The metabolism of FYL-67, a novel linezolid analogue, was studied to identify phase I metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This research provides valuable insights into the metabolic pathways of oxazolidinone antibiotics, which is crucial for drug development and the assessment of drug safety and efficacy (Sang et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-13-3-1-12(2-4-13)17(6-7-17)15(21)19-8-5-14(11-19)20-9-10-23-16(20)22/h1-4,14H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEMCALOLXCQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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